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Introduction

Canagliflozin is an orally administered small molecule that inhibits the sodium-glucose co-
transporter 2 (SGLT?2), primarily in the proximal renal tubules.[1] This inhibition leads to a
reduction in the reabsorption of filtered glucose from the tubular fluid and an increase in urinary
glucose excretion, thereby lowering plasma glucose levels in patients with type 2 diabetes
mellitus.[2] Beyond its primary mechanism of action, the cellular uptake and distribution of
canagliflozin are critical determinants of its overall pharmacokinetic and pharmacodynamic
profile, as well as its pleiotropic effects. This guide provides a comprehensive overview of the
current understanding of canagliflozin's cellular transport, tissue and subcellular distribution,
and its interaction with key signaling pathways.

Cellular Uptake and Efflux Mechanisms

The cellular entry and exit of canagliflozin are mediated by a variety of transporters, which
influences its concentration at the site of action and in other tissues.

Transporters Involved in Canagliflozin Cellular Transport

Canagliflozin's interaction with cellular transporters is complex, involving both uptake and
efflux proteins. It is a substrate for several ATP-binding cassette (ABC) transporters, which
actively pump the drug out of cells. These include P-glycoprotein (P-gp/ABCB1), Breast Cancer
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Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2
(MRP2/ABCC2).[3] In contrast, canagliflozin is not a significant substrate for the major uptake
transporters of the organic anion transporter (OAT), organic cation transporter (OCT), and
organic anion transporting polypeptide (OATP) families.[3]

The primary targets of canagliflozin, SGLT1 and SGLT2, also play a role in its cellular
transport. Canagliflozin competitively inhibits both SGLT1 and SGLT2, with a significantly
higher potency for SGLT2.[4] Interestingly, it has been suggested that canagliflozin may be
transported by SGLT2, which could contribute to its long duration of action.[4]

The following diagram illustrates the key transporters involved in the cellular uptake and efflux
of canagliflozin.
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Cellular uptake and efflux transporters for canagliflozin.

Quantitative Data on Transporter Interactions

The following table summarizes the available quantitative data on the interaction of

canagliflozin with key transporters.
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Transporter Parameter Value Species Reference
SGLT1 Ki 770.5 nM Human [4]
SGLT2 Ki 4.0nM Human [4]
P-glycoprotein
IC50 19.3 uM Human [3]
(P-gp)
BCRP - Substrate Human [3]
MRP2 IC50 21.5 uM Human [3]

Tissue Distribution

Canagliflozin exhibits extensive tissue distribution, which is a key factor in its overall
pharmacological profile.

Preclinical and Clinical Findings

Following oral administration, canagliflozin is rapidly absorbed, with peak plasma
concentrations reached within 1-2 hours.[5] It has an absolute oral bioavailability of
approximately 65%.[5] Canagliflozin is highly bound to plasma proteins (around 99%),
primarily albumin.[5]

Studies in rats have shown that canagliflozin distributes to various tissues, with the highest
concentrations found in the kidney and intestinal tract.[4] The tissue-to-plasma concentration
ratio in the kidney was found to be significantly high, which is consistent with its primary site of
action.[4] Canagliflozin can also cross the blood-brain barrier, with a brain-to-serum
concentration ratio of approximately 0.3 reported in mice.[6] Furthermore, ex vivo human
placenta perfusion studies have demonstrated that canagliflozin can cross the placental
barrier.[7]

The steady-state volume of distribution in healthy individuals is approximately 83.5 L, indicating
significant distribution into tissues.[5]

Subcellular Distribution
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Direct studies on the subcellular localization of canagliflozin are limited. However, based on its
known interactions, some inferences can be made. As an inhibitor of SGLTZ2, which is located
on the apical membrane of proximal tubule cells, a significant portion of canagliflozin is
expected to be localized to the plasma membrane. Its interaction with intracellular signaling
molecules like AMPK suggests that it also enters the cytoplasm. Further research, potentially
using high-resolution microscopy or subcellular fractionation techniques, is needed to fully
elucidate the subcellular distribution of canagliflozin.

Effects on Cellular Signaling Pathways

Canagliflozin has been shown to modulate several key intracellular signaling pathways, which
may contribute to its pleiotropic effects beyond SGLT2 inhibition.

AMP-Activated Protein Kinase (AMPK) Pathway

Canagliflozin activates AMP-activated protein kinase (AMPK), a central regulator of cellular
energy homeostasis.[1] This activation is thought to occur, in part, through the inhibition of
mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio.[1] Activated
AMPK can then phosphorylate downstream targets to inhibit anabolic pathways, such as lipid
synthesis, and stimulate catabolic pathways.
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Canagliflozin's effect on the AMPK signaling pathway.
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Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1)
Pathway

Canagliflozin has also been shown to reduce the abundance of Serum/Glucocorticoid-
regulated Kinase 1 (Sgk1).[8] Sgkl is involved in the regulation of various ion transporters,
including the epithelial sodium channel (ENaC). By reducing Sgkl levels, canagliflozin may
indirectly affect sodium transport in tissues like the kidney, which could contribute to its diuretic
and blood pressure-lowering effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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